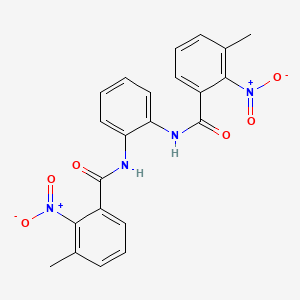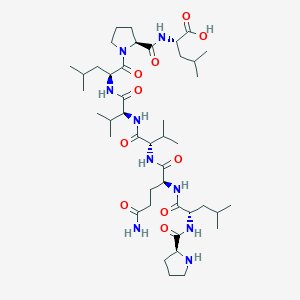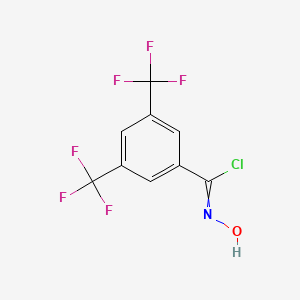![molecular formula C20H24O2 B12612561 2-[4-(Benzyloxy)phenyl]-5-ethyloxane CAS No. 879544-20-4](/img/structure/B12612561.png)
2-[4-(Benzyloxy)phenyl]-5-ethyloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Benzyloxy)phenyl]-5-ethyloxane is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an ethyloxane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzyloxy)phenyl]-5-ethyloxane typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group is introduced to the phenyl ring through a nucleophilic substitution reaction. This can be achieved by reacting benzyl alcohol with a phenyl halide in the presence of a base.
Attachment of the Ethyloxane Moiety: The ethyloxane group is then attached to the benzyloxyphenyl intermediate through an etherification reaction. This step often requires the use of an alkylating agent and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include benzyl alcohol, phenyl halides, alkylating agents, and catalysts such as palladium or copper complexes.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The phenyl ring can be reduced to form cyclohexane derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-ethyloxane involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the ethyloxane moiety can enhance solubility and bioavailability. The compound may exert its effects through modulation of enzymatic activity or receptor signaling pathways.
相似化合物的比较
2-[4-(Benzyloxy)phenyl]benzothiazole: Known for its MAO-B inhibitory activity and potential use in treating Parkinson’s disease.
4-Benzyloxybenzoic acid: Used in the synthesis of various organic compounds and materials.
meso-Tetrakis[4-(benzyloxy)phenyl]porphyrin: Studied for its unique crystal structure and interactions.
Uniqueness: 2-[4-(Benzyloxy)phenyl]-5-ethyloxane stands out due to its specific combination of structural features, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its versatility and importance.
属性
CAS 编号 |
879544-20-4 |
|---|---|
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
5-ethyl-2-(4-phenylmethoxyphenyl)oxane |
InChI |
InChI=1S/C20H24O2/c1-2-16-8-13-20(22-14-16)18-9-11-19(12-10-18)21-15-17-6-4-3-5-7-17/h3-7,9-12,16,20H,2,8,13-15H2,1H3 |
InChI 键 |
RMWBRONDUXVJHG-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(OC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)
![2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol](/img/structure/B12612505.png)


![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)

![N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612542.png)
![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
![3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B12612558.png)

